molecular formula C16H14O6 B5783213 Dimethyl 3-hydroxy-6-phenoxybenzene-1,2-dicarboxylate CAS No. 69836-72-2

Dimethyl 3-hydroxy-6-phenoxybenzene-1,2-dicarboxylate

Cat. No.: B5783213
CAS No.: 69836-72-2
M. Wt: 302.28 g/mol
InChI Key: YWNVDDCXNDAUEN-UHFFFAOYSA-N
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Description

Dimethyl 3-hydroxy-6-phenoxybenzene-1,2-dicarboxylate is an organic compound with the molecular formula C16H14O7 It is a derivative of phthalic acid and is characterized by the presence of a hydroxy group and a phenoxy group attached to a benzene ring, along with two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-hydroxy-6-phenoxybenzene-1,2-dicarboxylate typically involves the esterification of 3-hydroxyphthalic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-hydroxyphthalic acid+2CH3OHH2SO4Dimethyl 3-hydroxyphthalate+H2O\text{3-hydroxyphthalic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Dimethyl 3-hydroxyphthalate} + \text{H}_2\text{O} 3-hydroxyphthalic acid+2CH3​OHH2​SO4​​Dimethyl 3-hydroxyphthalate+H2​O

The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction using phenol and a suitable leaving group, such as a halide or sulfonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-hydroxy-6-phenoxybenzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products

    Oxidation: Formation of 3-oxo-6-phenoxybenzene-1,2-dicarboxylate.

    Reduction: Formation of 3-hydroxy-6-phenoxybenzene-1,2-dimethanol.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3-hydroxy-6-phenoxybenzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Dimethyl 3-hydroxy-6-phenoxybenzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydroxy and phenoxy groups can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The ester groups can undergo hydrolysis, releasing the active hydroxy and phenoxy moieties, which can then interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 3-hydroxyphthalate: Lacks the phenoxy group, making it less versatile in certain applications.

    Dimethyl 3-hydroxy-4-methoxybenzene-1,2-dicarboxylate: Contains a methoxy group instead of a phenoxy group, which can alter its reactivity and interactions.

    Dimethyl 3-hydroxy-6-methylbenzene-1,2-dicarboxylate: Contains a methyl group, affecting its steric and electronic properties.

Uniqueness

Dimethyl 3-hydroxy-6-phenoxybenzene-1,2-dicarboxylate is unique due to the presence of both hydroxy and phenoxy groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.

Properties

IUPAC Name

dimethyl 3-hydroxy-6-phenoxybenzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-20-15(18)13-11(17)8-9-12(14(13)16(19)21-2)22-10-6-4-3-5-7-10/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNVDDCXNDAUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C(=O)OC)OC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358138
Record name 1,2-Benzenedicarboxylic acid, 3-hydroxy-6-phenoxy-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69836-72-2
Record name 1,2-Benzenedicarboxylic acid, 3-hydroxy-6-phenoxy-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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